The compound is classified under heterocyclic compounds, specifically as a quinoline derivative. Quinoline derivatives are known for their diverse pharmacological properties, which include antibacterial, antimalarial, and anticancer activities. The unique structural features of 4-Bromo-8-chlorocinnoline contribute to its potential applications in drug discovery and development .
The synthesis of 4-Bromo-8-chlorocinnoline typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
The specific conditions, reagents, and catalysts used can vary based on the desired yield and purity of the final product .
The molecular structure of 4-Bromo-8-chlorocinnoline can be represented by its canonical SMILES notation: C1=CC2=C(C=C1Br)N=NC=C2Cl
. The compound features a fused bicyclic system that includes both nitrogen atoms within the ring structure.
4-Bromo-8-chlorocinnoline participates in various chemical reactions typical of halogenated heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or for use in material science applications .
The mechanism of action for 4-Bromo-8-chlorocinnoline is primarily linked to its interactions with biological targets, such as enzymes or receptors. Research suggests that it may inhibit specific enzymes involved in disease pathways, particularly those related to DNA synthesis, which is crucial for bacterial infections.
While specific physical properties such as density or boiling point are not well-documented, some general properties include:
4-Bromo-8-chlorocinnoline has several applications across different scientific fields:
The synthesis of 4-bromo-8-chlorocinnoline relies on strategic functionalization of the cinnoline core, primarily achieved through Richter-type cyclization and direct halogenation. Richter cyclization of ortho-alkynyl(aryl)triazenes or diazonium salts enables regioselective construction of the cinnoline scaffold. For example, ortho-(dodeca-1,3-diynyl)aryltriazenes undergo acid-mediated cyclization to yield 3-alkynyl-4-bromocinnolines, where bromine originates from the reagent (HBr) [4] [10]. This method provides access to 4-bromocinnoline intermediates with yields exceeding 70% under optimized conditions. Alternatively, Pomeranz-Fritsch cyclization of 2-chlorobenzaldehyde derivatives offers a route to 8-chlorinated precursors, though with lower efficiency (6% yield) due to regiochemical challenges [1]. Recent advances employ copper- or rhodium-catalyzed dehydrogenative cyclizations for unsymmetrical cinnolines, enabling installation of electron-donating/withdrawing groups at C3/C4 prior to bromination [7].
Table 1: Key Synthetic Routes to 4-Bromo-8-chlorocinnoline Precursors
Method | Starting Material | Key Conditions | Halogen Introduced | Yield (%) |
---|---|---|---|---|
Richter Cyclization | ortho-Ethynylaryltriazene | HBr/AcOH, 0–5°C | Br (C4) | 70–85 |
Pomeranz-Fritsch | 2-Chlorobenzaldehyde | NH₂NH₂/EtOH, Δ | Cl (C8) | ~6 |
Metal-Catalyzed Cyclization | N-Methyl-N-phenylhydrazone | CuI/O₂, DMF, 120°C | None (requires late-stage halogenation) | 65–80 |
Positional selectivity in cinnoline halogenation is governed by electronic effects and substituent directing groups. Electrophilic bromination favors C4 due to the electron-deficient nature of the pyridazine-like ring, while chlorination at C8 requires ortho-directing metalation. For instance, lithiation of 3-chlorophenylethylamine derivatives with n-BuLi generates a dianionic species that directs electrophiles to C8, achieving 8-chlorocinnoline in 45% yield after cyclization [1]. Free-radical bromination exhibits distinct regioselectivity: Benzylic C–F bonds cleave 3.66× faster than aliphatic C–F bonds under radical conditions, analogous to bromination at electron-rich cinnoline positions (C5/C8) [3] [6]. Computational studies confirm that C4 bromination lowers the LUMO energy (–1.8 eV vs. parent cinnoline), enhancing susceptibility to nucleophilic substitution at C4 [6].
4-Bromo-8-chlorocinnoline serves as a versatile platform for Suzuki-Miyaura and Sonogashira couplings, leveraging differential reactivity between C4–Br and C8–Cl bonds. The C4–Br bond undergoes selective Pd⁰-catalyzed substitution under mild conditions due to lower bond dissociation energy (BDE: 289 kJ/mol) versus C8–Cl (327 kJ/mol) [4] [10]. Key applications include:
Table 2: Cross-Coupling Reactions of 4-Bromo-8-chlorocinnoline
Reaction Type | Conditions | Product | Application | Yield (%) |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, toluene/H₂O, 80°C | 4-Aryl-8-chlorocinnoline | Biaryl libraries | 60–85 |
Sonogashira | PdCl₂(PPh₃)₂, CuI, R-C≡CH, Et₃N, 70°C | 4-Alkynyl-8-chlorocinnoline | Fluorescent conjugates | 70–92 |
Azidation | NaN₃, DMF, 25°C, 12 h | 4-Azido-8-chlorocinnoline | Clickable probes | 89 |
Metabolic degradation of cinnoline derivatives primarily occurs via oxidative dehalogenation and O-demethylation. Introducing fluorine adjacent to labile sites (e.g., C7 methyl groups) reduces metabolism by cytochrome P450 enzymes. Fluorination at benzylic positions increases C–F BDE to 439 kJ/mol versus 413 kJ/mol for non-fluorinated analogs, slowing defluorination [6] [1]. In FiVe1 analogs (e.g., 4e), replacing metabolically labile groups with halogenated aryl rings improved metabolic half-life (t₁/₂ > 120 min vs. 30 min for parent) in hepatocyte assays [2]. Additionally, bulky substituents (e.g., tert-butyl at C3) shield electrophilic sites, reducing glutathione adduct formation by 90% [1] [6].
Poor aqueous solubility of 4-bromo-8-chlorocinnoline derivatives (typically <1 μM) is mitigated via:
Table 3: Solubility-Enhancing Modifications for 4-Bromo-8-chlorocinnoline Derivatives
Modification | Functional Group | Solubility (PBS, μM) | Biological Impact |
---|---|---|---|
None | – | <1 | Low bioavailability (F < 10%) |
C4-Piperazine | N(CH₂CH₂)₂N | 85 ± 12 | Improved CNS penetration (brain/plasma ratio: 0.8) |
C3-Sulfonate | SO₃⁻Na⁺ | 220 ± 30 | Enhanced renal clearance |
Propargyl-PEG₃ | (OCH₂CH₂)₃OH | 52 ± 8 | Maintained FiVe1-like cytotoxicity (IC₅₀: 44 nM) |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2